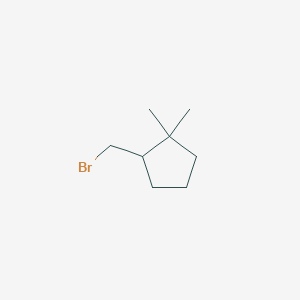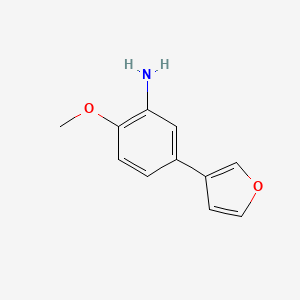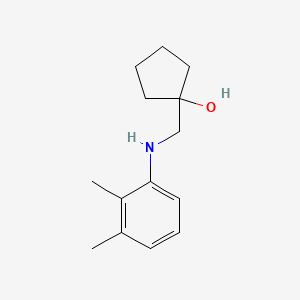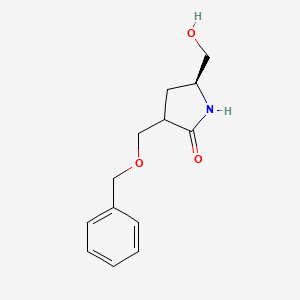
2-Amino-3-(4,5-diiodo-1H-imidazol-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-(4,5-diiodo-1H-imidazol-1-yl)propanamide is a chemical compound characterized by the presence of an imidazole ring substituted with two iodine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(4,5-diiodo-1H-imidazol-1-yl)propanamide typically involves the cyclization of amido-nitriles. One method involves the reaction of amido-nitriles with iodine in the presence of a suitable catalyst, such as nickel, under mild conditions. This reaction proceeds through the addition of iodine to the nitrile group, followed by cyclization to form the imidazole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-3-(4,5-diiodo-1H-imidazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can remove the iodine atoms, leading to the formation of less substituted imidazole compounds.
Substitution: Halogen substitution reactions can replace iodine atoms with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted imidazoles.
Applications De Recherche Scientifique
2-Amino-3-(4,5-diiodo-1H-imidazol-1-yl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 2-Amino-3-(4,5-diiodo-1H-imidazol-1-yl)propanamide exerts its effects involves its interaction with specific molecular targets. The iodine atoms on the imidazole ring can form strong interactions with various biological molecules, influencing their activity. This compound may act as an inhibitor or activator of certain enzymes, depending on its binding affinity and the nature of the target.
Comparaison Avec Des Composés Similaires
2-Amino-3-(4,5-dibromo-1H-imidazol-1-yl)propanamide: Similar structure but with bromine atoms instead of iodine.
2-Amino-3-(4,5-dichloro-1H-imidazol-1-yl)propanamide: Contains chlorine atoms instead of iodine.
2-Amino-3-(4,5-difluoro-1H-imidazol-1-yl)propanamide: Fluorine atoms replace iodine.
Uniqueness: The presence of iodine atoms in 2-Amino-3-(4,5-diiodo-1H-imidazol-1-yl)propanamide imparts unique properties, such as higher molecular weight and increased reactivity compared to its bromine, chlorine, and fluorine analogs. These properties can influence the compound’s behavior in chemical reactions and its interactions with biological targets.
Propriétés
Formule moléculaire |
C6H8I2N4O |
|---|---|
Poids moléculaire |
405.96 g/mol |
Nom IUPAC |
2-amino-3-(4,5-diiodoimidazol-1-yl)propanamide |
InChI |
InChI=1S/C6H8I2N4O/c7-4-5(8)12(2-11-4)1-3(9)6(10)13/h2-3H,1,9H2,(H2,10,13) |
Clé InChI |
TXWIAZUVTUOJHZ-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C(N1CC(C(=O)N)N)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![tert-Butyl 2-amino-4-methyl-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B15277356.png)

![4-(4-Chlorophenyl)-1-[(3,4-dimethoxyphenyl)methyl]-1H-imidazol-5-amine](/img/structure/B15277390.png)
![7-Bromopyrrolo[2,1-f][1,2,4]triazine-2-carbonitrile](/img/structure/B15277397.png)


![4-(Iodomethyl)-1-phenyl-2-oxabicyclo[2.2.2]octane](/img/structure/B15277406.png)

![2-methyl-4-(pentan-3-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B15277422.png)
